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Compound of Interest

Compound Name: Diastovaricin I

Cat. No.: B1262980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diastovaricin I, a member of the ansamycin class of antibiotics, was first isolated from

Streptomyces diastatochromogenes. This technical guide provides a comprehensive summary

of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) spectroscopy—that were instrumental in the elucidation of its complex

structure. The information presented herein is compiled from the seminal publication by Hotta

et al. in The Journal of Antibiotics (1986).[1]

Physicochemical Properties
Initial characterization of Diastovaricin I revealed the following properties:
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Property Value

Appearance Yellow powder

Molecular Formula C₃₉H₄₅NO₁₀

Molecular Weight 687

UV λmax (nm) (ε)
(MeOH) 238 (28,000), 275 (24,000), 315

(10,500), 330 (10,500), 435 (5,800)

Solubility
Soluble in methanol, ethyl acetate, acetone, and

chloroform. Insoluble in n-hexane and water.

Spectroscopic Data
The structural determination of Diastovaricin I relied heavily on the following spectroscopic

techniques.

Mass Spectrometry (MS)
High-resolution mass spectrometry was pivotal in determining the molecular formula of

Diastovaricin I.

Ion m/z

[M+H]⁺ 688.3019

Infrared (IR) Spectroscopy
The infrared spectrum provided crucial information about the functional groups present in the

molecule.
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Wavenumber (cm⁻¹) Functional Group Assignment

3400 O-H (hydroxyl)

1730 C=O (ester)

1695 C=O (amide)

1640 C=O (quinone)

1610 C=C (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis of both ¹H and ¹³C NMR spectra allowed for the complete assignment of the

chemical structure of Diastovaricin I. The data presented below was acquired in CDCl₃.

¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

184.4 (s) C-1

181.5 (s) C-4

170.2 (s) C-1'

168.4 (s) C-11

149.0 (s) C-3

141.2 (s) C-7

137.9 (s) C-5

134.1 (d) C-10

133.0 (s) C-9

131.7 (d) C-13

121.2 (s) C-2

118.9 (s) C-6

115.4 (s) C-8

113.8 (s) C-12

98.4 (d) C-1''

82.3 (d) C-15

79.2 (d) C-21

75.3 (d) C-19

74.5 (d) C-17

72.8 (d) C-25

68.9 (d) C-3''

68.3 (d) C-5''

67.8 (d) C-4''
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56.4 (q) 3''-OCH₃

40.5 (t) C-26

34.2 (d) C-2''

33.1 (d) C-20

32.8 (d) C-18

31.8 (d) C-14

27.8 (t) C-22

26.1 (t) C-24

20.8 (q) 27-CH₃

19.8 (q) 20-CH₃

18.0 (q) 6''-CH₃

17.5 (q) 18-CH₃

16.5 (q) 14-CH₃

15.6 (q) 24-CH₃

12.8 (q) 16-CH₃

¹H NMR Spectral Data (400 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Multiplicity (J in Hz) Proton Assignment

15.80 (s) 3-OH

9.41 (s) 7-OH

8.40 (s) 11-NH

6.94 (d, 10.0) H-10

6.00 (dd, 15.0, 9.0) H-13

5.88 (d, 15.0) H-23

5.81 (d, 10.0) H-25

5.15 (d, 9.0) H-15

4.67 (d, 2.0) H-1''

4.10 (m) H-19

3.98 (d, 9.0) H-17

3.52 (dq, 9.0, 6.0) H-5''

3.48 (s) 3''-OCH₃

3.40 (dd, 9.0, 3.0) H-4''

3.32 (m) H-21

3.14 (dd, 9.0, 2.0) H-3''

2.70 (m) H-14

2.65 (m) H-20

2.58 (m) H-18

2.40 (m) H-16

2.30 (m) H-22a

2.22 (m) H-24a

2.10 (s) 27-CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.95 (m) H-22b

1.88 (m) H-2''

1.80 (m) H-24b

1.78 (s) 8-CH₃

1.30 (d, 6.0) 6''-CH₃

1.10 (d, 7.0) 20-CH₃

1.05 (d, 7.0) 18-CH₃

0.98 (d, 7.0) 14-CH₃

0.90 (d, 7.0) 16-CH₃

0.85 (d, 7.0) 24-CH₃

Experimental Protocols
The following methodologies were employed for the isolation and spectroscopic analysis of

Diastovaricin I.

Isolation and Purification
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Fermentation and Extraction

Chromatographic Purification

Culture of Streptomyces diastatochromogenes

Extraction of culture filtrate with ethyl acetate

Concentration of organic layer

Silica gel column chromatography

Crude Extract

Sephadex LH-20 column chromatography

Preparative HPLC

Pure Diastovaricin I

Click to download full resolution via product page

Fig. 1: Isolation workflow for Diastovaricin I.
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A strain of Streptomyces diastatochromogenes was cultured, and the resulting fermentation

broth was extracted with ethyl acetate. The concentrated extract was then subjected to a series

of chromatographic separations, including silica gel and Sephadex LH-20 column

chromatography, followed by preparative high-performance liquid chromatography (HPLC) to

yield pure Diastovaricin I.

Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Measurements

Data Analysis and Structure Elucidation

Pure Diastovaricin I

Mass Spectrometry (MS)
High Resolution

Infrared (IR) Spectroscopy
KBr pellet

Nuclear Magnetic Resonance (NMR)
¹H, ¹³C in CDCl₃

Determine Molecular Formula Identify Functional Groups Assign Proton and Carbon Signals

Propose Chemical Structure

Click to download full resolution via product page

Fig. 2: Workflow for spectroscopic analysis.

Mass Spectrometry: High-resolution mass spectra were recorded to determine the exact

mass and molecular formula.

Infrared Spectroscopy: The IR spectrum was measured using a KBr pellet to identify

characteristic functional group absorptions.
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NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer

using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the

internal standard.

Structural Elucidation Pathway
The elucidation of the Diastovaricin I structure was a stepwise process integrating the data

from all spectroscopic methods.

Structural Fragments

MS Data
(C₃₉H₄₅NO₁₀)

Naphthoquinone ChromophoreIR Data
(OH, C=O, NH)

NMR Data
(¹H, ¹³C, COSY, HMBC)

Ansa Chain

Sugar Moiety Diastovaricin I Structure

Click to download full resolution via product page

Fig. 3: Logical flow of structure elucidation.

The mass spectrometry data established the molecular formula. The IR spectrum confirmed the

presence of key functional groups including hydroxyls, a quinone, an ester, and an amide. The

extensive 1D and 2D NMR data, including COSY and HMBC experiments, allowed for the

piecing together of the molecular fragments: the naphthoquinone core, the long ansa chain with

its stereocenters, and the attached sugar unit. The culmination of this data analysis led to the

definitive structural assignment of Diastovaricin I.

Conclusion
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The spectroscopic data presented provides a foundational dataset for the chemical

characterization of Diastovaricin I. These details are crucial for researchers engaged in the

synthesis of Diastovaricin I analogs, professionals in drug development exploring its

therapeutic potential, and scientists investigating its mode of action and biosynthetic pathway.

The combination of MS, IR, and detailed NMR analysis provided an unambiguous structural

elucidation of this complex natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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